BenchChemオンラインストアへようこそ!

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Lipophilicity Membrane permeability Drug design

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (CAS 13054-67-6, MW 247.3 g/mol, C₉H₁₃NO₃S₂) is an N-substituted rhodanine derivative bearing an α-(2-methylpropyl)acetic acid side chain, i.e., a leucine-derived rhodanine-3-alkanoic acid scaffold. Unlike the parent rhodanine-3-acetic acid (CAS 5718-83-2), this compound incorporates a chiral center at the α-carbon of the carboxylic acid side chain and exhibits substantially higher computed lipophilicity (XLogP3-AA = 2.2 vs.

Molecular Formula C9H13NO3S2
Molecular Weight 247.3 g/mol
Cat. No. B13358308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
Molecular FormulaC9H13NO3S2
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1C(=O)CSC1=S
InChIInChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13)
InChIKeySXQSBDRUPMQHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic Acid: Structural and Physicochemical Baseline for Procurement Decision-Making


4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (CAS 13054-67-6, MW 247.3 g/mol, C₉H₁₃NO₃S₂) is an N-substituted rhodanine derivative bearing an α-(2-methylpropyl)acetic acid side chain, i.e., a leucine-derived rhodanine-3-alkanoic acid scaffold [1]. Unlike the parent rhodanine-3-acetic acid (CAS 5718-83-2), this compound incorporates a chiral center at the α-carbon of the carboxylic acid side chain and exhibits substantially higher computed lipophilicity (XLogP3-AA = 2.2 vs. XLogP = 0.4) [1]. It is primarily documented as a versatile synthetic intermediate for preparing 5-arylidene derivatives with documented antibacterial activity against multidrug-resistant Gram-positive strains [2] and as a multi-target enzyme inhibitor affecting lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase pathways [3].

Why Rhodanine-3-Acetic Acid or Simple Rhodanine Analogs Cannot Substitute for 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic Acid


The α-(2-methylpropyl) substituent on the acetic acid side chain of this compound is not a passive structural variation but a deliberate design element that confers three quantifiable advantages over the parent rhodanine-3-acetic acid scaffold: (i) a computed XLogP increase of approximately +1.8 log units, translating to roughly 60-fold higher lipophilicity and consequently enhanced membrane partitioning [1]; (ii) a chiral center derived from L-leucine that enables stereochemically defined derivative synthesis, critical for target-binding stereospecificity [2]; and (iii) the explicit design rationale articulated in the primary literature that the aliphatic side chain is intended to increase bacterial cell wall penetration of downstream antibacterial derivatives [2]. The generic parent compound rhodanine-3-acetic acid lacks all three features, and its phenyl ester derivatives have demonstrated substantially weaker antibacterial activity (MIC ≥ 15.62 μM against Gram-positive bacteria including MRSA) [3]. Direct substitution with the simpler N-carboxymethylrhodanine would discard the lipophilicity-driven membrane penetration advantage and the stereochemical handle that enables the most potent derivative series reported to date.

Quantitative Differentiation Evidence for 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic Acid vs. Closest Analogs


Enhanced Lipophilicity (ΔXLogP = +1.8) Provides Membrane-Penetration Advantage Over Rhodanine-3-Acetic Acid

The target compound displays a computed XLogP3-AA of 2.2, while the parent rhodanine-3-acetic acid has a computed XLogP of 0.4 [1]. This ΔXLogP of +1.8 corresponds to approximately a 60-fold increase in octanol-water partition coefficient, which directly impacts passive membrane diffusion and bacterial cell wall penetration potential. The primary literature explicitly states that the 4-methylpentanoic acid side chain was introduced 'aiming to increase the bacterial cell wall penetration of these compounds and therefore potentially improve their anti-bacterial activities' [2].

Lipophilicity Membrane permeability Drug design

Antibacterial Derivatives Show 3–8 Fold Superior Potency Against MRSA Compared to Rhodanine-3-Acetic Acid Derivative Series

Derivatives synthesized from the target compound (compounds 4a–4h, (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids) demonstrated MIC values of 2–4 µg/mL against Staphylococcus aureus and multidrug-resistant strains including MRSA CCARM 3167, MRSA CCARM 3506, QRSA CCARM 3505, and QRSA CCARM 3519 [1]. The most potent compounds (4c, 4d, 4e, 4f) had MIC = 2 µg/mL against all four multidrug-resistant strains, representing 4-fold and 32-fold greater potency than norfloxacin and oxacillin, respectively [1]. In contrast, the best antibacterial compound in the rhodanine-3-acetic acid derivative series—4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate—showed MIC ≥ 15.62 µM (approximately 6.4 µg/mL at MW ~410) against Gram-positive bacteria including MRSA [2]. Converting to molar units, the target compound derivatives achieve MIC ≈ 4.6 µM (for 4c, MW ~434), representing approximately 3.4-fold higher molar potency.

Antibacterial MRSA Minimum inhibitory concentration

Chiral (S)-Configuration from L-Leucine Enables Stereochemically Controlled Derivative Synthesis Unavailable from Achiral Rhodanine-3-Acetic Acid

The target compound is synthesized from L-leucine, yielding the (S)-enantiomer at the α-carbon of the 4-methylpentanoic acid side chain [1]. This chiral center is retained in all downstream Knoevenagel condensation products, as confirmed by specific optical rotation measurements and the exclusive formation of (S,Z)-configured derivatives [1]. The parent rhodanine-3-acetic acid, by contrast, is achiral and cannot confer stereochemical control to its derivatives [2]. The (S)-configuration is critical for biological target recognition: the (S)-enantiomer of the related compound 2-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid has been reported in BindingDB with defined affinity against Bcl-2 protein (Ki = 57.8 µM) [3], demonstrating that stereochemistry at this position directly impacts protein-binding affinity.

Stereochemistry Chiral synthesis L-leucine scaffold

Multi-Target Enzyme Inhibition Profile Documents Broader Polypharmacology Potential Compared to Single-Target Rhodanine Analogs

The authoritative MeSH record curated by the Medical University of Lublin classifies this compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), as well as serving as an antioxidant in fats and oils [1]. This multi-target profile is consistent with the broader class of N-substituted rhodanine derivatives, which have been documented as aldose reductase inhibitors with submicromolar IC50 values (the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid scaffold was found to inhibit ALR2 more potently than the marketed drug epalrestat in a head-to-head comparison, with the most efficacious compound showing over 5-fold greater potency) [2]. In contrast, simple rhodanine derivatives without the N-3 alkanoic acid substitution generally lack this breadth of enzyme inhibition [3].

Polypharmacology Lipoxygenase Enzyme inhibition

Optimal Application Scenarios for 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic Acid Based on Quantitative Evidence


Synthesis of Stereochemically Defined Antibacterial Agents Targeting Multidrug-Resistant Gram-Positive Pathogens

The (S)-configuration and enhanced lipophilicity of this compound make it the preferred scaffold for generating (S,Z)-5-arylidene-4-oxo-2-thioxothiazolidin-3-yl-4-methylpentanoic acid derivatives, which have demonstrated MIC values of 2–4 µg/mL against MRSA and QRSA clinical isolates, significantly outperforming rhodanine-3-acetic acid derivatives (MIC ≥ 15.62 µM) [1][2]. The explicit design rationale—enhanced bacterial cell wall penetration via the aliphatic side chain—supports its selection over achiral rhodanine-3-acetic acid for antibacterial programs [1].

Polypharmacology-Based Drug Discovery Targeting Inflammation and Metabolic Disorders

With documented inhibitory activity against lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [3], this scaffold is suited for programs seeking multi-target modulation of arachidonic acid metabolism and folate pathways. The broader class of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids has demonstrated submicromolar ALR2 inhibition exceeding epalrestat potency by >5-fold [4], supporting the scaffold's utility in diabetic complication drug discovery.

Chiral Intermediate for Asymmetric Synthesis of Protein-Protein Interaction Inhibitors

The (S)-configuration derived from L-leucine provides a stereochemical anchor for generating enantiomerically pure compound libraries targeting chiral binding pockets. A structurally related derivative, 2-[5-(diphenylmethylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-methylpentanoic acid, has demonstrated measurable affinity against the Bcl-2 protein (Ki = 57.8 µM) [5], validating the scaffold's utility in apoptosis-targeted drug discovery where stereochemistry is critical for target engagement.

Antioxidant Formulation Development for Lipid-Based Products

The compound's documented antioxidant activity in fats and oils [3], combined with its enhanced lipophilicity (XLogP = 2.2 vs. 0.4 for rhodanine-3-acetic acid) [6], makes it a candidate for developing lipophilic antioxidant additives where the parent rhodanine-3-acetic acid would be insufficiently soluble in non-aqueous matrices.

Quote Request

Request a Quote for 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.